(4-Isocyanatophenyl)(trimethoxy)silane
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Overview
Description
(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers or networks.
Addition Reactions: Ureas and carbamates.
Scientific Research Applications
(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the synthesis of functionalized silanes and siloxanes.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Trimethoxysilane Group: Undergoes hydrolysis and condensation to form siloxane bonds, which contribute to the formation of durable and stable networks.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler compound with only a trimethoxysilane group.
Phenyltrimethoxysilane: Contains a phenyl group instead of an isocyanate group.
Isooctyl trimethoxysilane: Features an isooctyl group instead of a phenyl group.
Uniqueness
(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .
Properties
CAS No. |
114371-16-3 |
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Molecular Formula |
C10H13NO4Si |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
(4-isocyanatophenyl)-trimethoxysilane |
InChI |
InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3 |
InChI Key |
ZMCHMRGDLDAKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC |
Origin of Product |
United States |
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